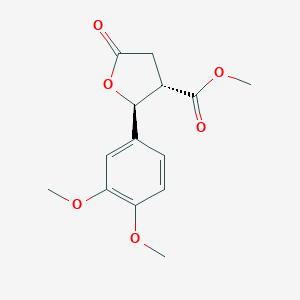
2-Oxoadamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxoadamantane-1-carboxamide, also known as Adiphenine, is a synthetic compound that belongs to the class of adamantane derivatives. It has a wide range of applications in scientific research, particularly in the field of pharmacology and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-Oxoadamantane-1-carboxamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the central nervous system. It has been shown to interact with the GABA-A receptor and the NMDA receptor, which are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
2-Oxoadamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxoadamantane-1-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors, which makes it an ideal tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have a low therapeutic index, which means that it can cause adverse effects at relatively low doses.
Orientations Futures
There are several future directions for the study of 2-Oxoadamantane-1-carboxamide. One of the main areas of research is the development of new derivatives of the compound that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of the compound in the treatment of neurological disorders. Finally, there is a need for further studies to investigate the safety and toxicity of the compound in order to determine its suitability for clinical use.
Conclusion
2-Oxoadamantane-1-carboxamide is a synthetic compound that has a wide range of applications in scientific research. It has been extensively studied for its potential therapeutic applications, and has been found to exhibit a wide range of pharmacological activities. While it has several advantages for lab experiments, there are also limitations to its use. Further research is needed to investigate the potential therapeutic applications of the compound, as well as its safety and toxicity.
Méthodes De Synthèse
The synthesis of 2-Oxoadamantane-1-carboxamide involves the reaction of 2-aminoadamantane with acetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure 2-Oxoadamantane-1-carboxamide. This method has been widely used in various studies to produce high-quality samples of the compound.
Applications De Recherche Scientifique
2-Oxoadamantane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antispasmodic, analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-oxoadamantane-1-carboxamide |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-4-6-1-7(5-11)3-8(2-6)9(11)13/h6-8H,1-5H2,(H2,12,14) |
Clé InChI |
VZKFGHWXBWYJAH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3=O)C(=O)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)


![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)



